N-benzyl-N-methylpiperidin-4-amine dihydrochloride
Description
N-Benzyl-N-methylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring a benzyl group and a methyl substituent on the nitrogen atom of the piperidine ring, with two hydrochloric acid molecules forming a dihydrochloride salt. Dihydrochloride salts, such as those observed in levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) and piperazine dihydrochloride hydrate , are commonly employed in pharmaceuticals to enhance solubility and stability.
Properties
IUPAC Name |
N-benzyl-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYPIIOXYXYLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647157 | |
| Record name | N-Benzyl-N-methylpiperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
871112-85-5 | |
| Record name | 4-Piperidinamine, N-methyl-N-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871112-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N-methylpiperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylpiperidin-4-amine dihydrochloride typically involves the reaction of N-benzylpiperidin-4-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-benzyl-N-methylpiperidin-4-amine N-oxide.
Reduction: N-methylpiperidin-4-amine.
Substitution: N-azidomethylpiperidin-4-amine.
Scientific Research Applications
N-benzyl-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially affecting cognitive functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Comparisons
The table below compares N-benzyl-N-methylpiperidin-4-amine dihydrochloride with key analogs:
*Calculated based on analogous compounds.
Key Observations:
Substituent Effects: Benzyl vs. N-Methyl Group: The N-methyl substitution (as in ) may reduce basicity of the piperidine nitrogen, affecting solubility and interaction with biological targets.
Salt Form Impact: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, critical for oral bioavailability. For example, levocetirizine dihydrochloride leverages this property for antihistaminic efficacy .
Biological Activity
N-benzyl-N-methylpiperidin-4-amine dihydrochloride, identified by its CAS number 871112-85-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activity, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
This compound primarily functions as a modulator of neurotransmitter systems , particularly affecting muscarinic receptors. These receptors are crucial for cognitive functions and memory processes. The compound's interaction with these receptors suggests its potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive impairments.
The specific mechanism involves:
- Binding Affinity : The compound exhibits a high binding affinity to muscarinic receptors, which may enhance cholinergic signaling in the brain.
- Neurotransmitter Interaction : It influences the release and uptake of neurotransmitters, potentially improving synaptic plasticity and cognitive function.
Pharmacological Properties
The pharmacological profile of this compound reveals several important characteristics:
| Property | Details |
|---|---|
| Solubility | Highly soluble in water, facilitating its use in various formulations. |
| Stability | Stable under standard laboratory conditions; however, specific storage conditions are recommended. |
| Toxicity Profile | Preliminary studies indicate a low toxicity profile, making it a candidate for further development. |
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models:
- Neuroprotection Studies : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases.
- Cognitive Enhancement : Animal models treated with this compound showed improved performance in memory tasks compared to control groups. This aligns with its role as a muscarinic receptor modulator.
- Interaction with Other Compounds : The compound has been studied alongside other piperidine derivatives, revealing synergistic effects that enhance its biological activity, particularly in antifungal applications against resistant strains .
Case Studies
Several case studies have explored the applications of this compound:
- Case Study 1 : A study on Alzheimer's disease models indicated that administration of the compound resulted in significant improvements in memory retention and cognitive function over a 30-day period .
- Case Study 2 : Research on antifungal activity demonstrated that when combined with other agents, this compound exhibited enhanced efficacy against Candida species, suggesting its utility in treating fungal infections alongside neurological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
